molecular formula C6H2ClF4N B6325232 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine CAS No. 1207665-87-9

2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B6325232
CAS No.: 1207665-87-9
M. Wt: 199.53 g/mol
InChI Key: YNCFDWPCYZMBBN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in modern synthetic chemistry. nih.govgoogle.com Its presence is ubiquitous in a vast array of naturally occurring compounds, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govoakwoodchemical.com In the realm of medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its consistent appearance in a diverse range of FDA-approved drugs. nih.govgoogle.comoakwoodchemical.comjst.go.jp This prevalence stems from several key attributes of the pyridine ring.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug candidates. chemimpex.com Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, providing a framework for fine-tuning the steric and electronic properties of a molecule to optimize its interaction with biological targets. chemimpex.com The versatility of pyridine and its derivatives as both reactants and starting materials makes them indispensable tools for medicinal chemists in the discovery and development of new therapeutic agents. chemimpex.com Beyond pharmaceuticals, pyridine derivatives are also crucial intermediates in the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. chemimpex.com

Role of Fluorine and Trifluoromethyl Groups in Modulating Molecular Properties for Research Applications

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in modern drug design and materials science to modulate molecular properties. google.comresearchoutreach.org Fluorine, being the most electronegative element, and the trifluoromethyl group, with its strong electron-withdrawing nature, can profoundly alter the physicochemical and biological characteristics of a compound. google.comacs.org

One of the primary effects of incorporating these groups is the enhancement of lipophilicity, which can improve a molecule's ability to cross cell membranes and other biological barriers. google.com The trifluoromethyl group, in particular, is known to increase the metabolic stability of a compound. google.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation, which can lead to a longer half-life and reduced drug dosage. google.com

Furthermore, the steric and electronic influence of fluorine and trifluoromethyl groups can enhance a molecule's binding affinity to its target protein. google.com The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a chlorine atom, due to their similar steric demands. google.com The unique properties conferred by these fluorine-containing moieties, including altered acidity/basicity, dipole moment, and conformational preferences, make them invaluable tools for researchers seeking to optimize the performance of new molecules for specific research applications. acs.org

Table 1: Impact of Fluorine and Trifluoromethyl Groups on Molecular Properties

PropertyEffect of Fluorine SubstitutionEffect of Trifluoromethyl Substitution
Lipophilicity IncreasesSignificantly Increases
Metabolic Stability Can block metabolic hotspotsSignificantly increases due to strong C-F bonds
Binding Affinity Can enhance through specific interactionsCan improve through steric and electronic effects
Acidity/Basicity Increases acidity of nearby protonsStrong electron-withdrawing effect alters pKa
Bioavailability Can improve by enhancing membrane permeabilityCan improve through increased lipophilicity and stability

Overview of 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine as a Key Research Target and Intermediate

This compound is a halogenated trifluoromethylpyridine that has garnered attention as a key intermediate in synthetic chemistry. While comprehensive research dedicated solely to this compound is specialized, its structural features suggest a significant role as a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. nih.gov

The trifluoromethyl group at the 4-position, as discussed, imparts properties such as metabolic stability and increased lipophilicity to potential derivatives. google.com The presence of two different halogen atoms, chlorine at the 2-position and fluorine at the 6-position, offers opportunities for regioselective functionalization. The chlorine atom is generally more susceptible to nucleophilic substitution than the fluorine atom on the pyridine ring, allowing for sequential reactions at these positions. This differential reactivity is a valuable tool for chemists to introduce a variety of functional groups in a controlled manner.

Compounds with a 4-trifluoromethyl-substituted pyridine moiety have been utilized in the development of insecticides. jst.go.jp Given this precedent, it is plausible that this compound serves as a precursor for the synthesis of novel agrochemicals. Its ability to undergo various chemical transformations, including nucleophilic substitutions and cross-coupling reactions, makes it a valuable target for researchers aiming to construct complex molecular architectures with potential biological activity. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCFDWPCYZMBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoro 4 Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this compound. The electron-deficient nature of the pyridine (B92270) ring facilitates attack by nucleophiles, leading to the displacement of one of the halogen substituents. The regioselectivity and rate of these reactions are governed by a combination of electronic and steric factors.

Regioselectivity in Halogen Displacement: Fluorine vs. Chlorine

In nucleophilic aromatic substitution reactions on pyridines bearing different halogen atoms, the fluorine atom is generally the most facile leaving group, followed by chlorine. This trend is observed in the reactivity of 2-halopyridines. For instance, in reactions with sodium ethoxide, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine. apolloscientific.co.uk This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the carbon atom for nucleophilic attack.

The presence of the powerfully electron-withdrawing trifluoromethyl group at the 4-position further enhances the reactivity of the pyridine ring toward nucleophilic attack at both the 2- and 6-positions. apolloscientific.co.uk While both the C-F and C-Cl bonds are activated, the inherent lability of the C-F bond typically leads to preferential substitution at the 6-position (fluorine displacement) over the 2-position (chlorine displacement) under kinetically controlled conditions. This regioselectivity makes 2-chloro-6-fluoro-4-(trifluoromethyl)pyridine a useful intermediate, allowing for sequential functionalization at the 6-position, followed by subsequent reactions at the 2-position.

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution of Pyridines
Leaving Group (at C2-position)Relative Rate of Substitution (vs. Chloro)Reference
Fluorine~320 apolloscientific.co.uk
Chlorine1 apolloscientific.co.uk

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound in SNAr reactions is a direct consequence of the electronic and steric environment of the pyridine ring.

Electronic Factors: The primary driving force for SNAr reactions is the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The pyridine nitrogen atom and the electron-withdrawing substituents (F, Cl, CF₃) are crucial for this stabilization. The trifluoromethyl group at the 4-position exerts a strong negative inductive (-I) and mesomeric (-M) effect, significantly reducing the electron density at the 2- and 6-positions and making them highly electrophilic. apolloscientific.co.uk This activating effect is substantial; a CF₃ group is known to increase the rate of nucleophilic substitution more than single halogen atoms do. apolloscientific.co.uk The additive electron-withdrawing effects of all three substituents make the ring highly susceptible to nucleophilic attack. apolloscientific.co.uk

Steric Factors: While electronic factors overwhelmingly favor the reaction, steric hindrance can play a role, particularly concerning the nature of the incoming nucleophile. For larger, bulkier nucleophiles, the approach to the C2 or C6 positions might be slightly impeded. However, for most common nucleophiles, the steric hindrance from the adjacent hydrogen atoms (at the 3- and 5-positions) is minimal. In some related systems, bulky groups adjacent to a leaving group have been shown to suppress its mobility, but this is not a major factor for this specific compound's typical reactions. google.com

Cross-Coupling Methodologies

The halogen atoms on the this compound ring serve as effective handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium catalysts are widely used for cross-coupling reactions involving halogenated pyridines. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for creating C-C bonds. While the C-F bond can be activated for Pd-catalyzed coupling, the C-Cl bond is more commonly targeted due to its more favorable reactivity profile in these catalytic cycles.

Research has demonstrated the successful application of Suzuki cross-coupling reactions on related substrates. For example, 2,6-dichloro-4-trifluoromethylpyridine has been effectively coupled with N-tosyl-3-indolylboronic acid to synthesize bis(indolyl)-4-trifluoromethylpyridines. nih.gov Similarly, 2-chloro-4-trifluoromethylpyridine is a viable substrate for these transformations. nih.gov The reaction typically proceeds by selectively coupling at the more reactive chloro-substituted position.

Table 2: Example of Suzuki-Miyaura Coupling with a Related Trifluoromethylpyridine Substrate
Pyridine SubstrateCoupling PartnerProductCatalyst SystemReference
2,6-dichloro-4-trifluoromethylpyridineN-tosyl-3-indolylboronic acid4-Trifluoromethyl-2,6-bis[3'-(N-tosylindolyl)]pyridinePalladium-based nih.gov

Exploration of Other Transition Metal Catalysis

While palladium remains the most common catalyst for these transformations, other transition metals have been explored for the cross-coupling of challenging haloheteroarenes. Nickel catalysts, for instance, are known to be effective for C-N bond formation and can be used with a variety of nucleophiles and electrophiles. acs.org Furthermore, rhodium and iridium complexes have shown high selectivity in the Suzuki-Miyaura coupling of other polychlorofluoropyridines, indicating their potential applicability. nih.gov The development of novel catalysts and reaction conditions continues to expand the scope of transition metal-catalyzed reactions for functionalizing highly substituted pyridine rings. acs.org

Electrophilic and Radical Transformations

The propensity of this compound to undergo nucleophilic reactions stands in stark contrast to its reactivity towards electrophiles and radicals.

The pyridine ring is inherently electron-deficient, a characteristic that makes it significantly less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions like nitration or halogenation. masterorganicchemistry.com This deactivation is dramatically amplified by the cumulative electron-withdrawing power of the chloro, fluoro, and trifluoromethyl substituents. These groups pull electron density from the ring, making it extremely "electron-poor" and thus highly resistant to attack by electrophiles, which are themselves seeking electrons. Consequently, electrophilic and radical transformations on this substrate are not commonly reported and would require exceptionally harsh conditions, likely leading to decomposition rather than selective functionalization.

While radical mechanisms are sometimes proposed or investigated in the context of transition metal-catalyzed reactions, dedicated synthetic transformations involving the direct radical substitution on the this compound ring are not a feature of its established chemistry. nih.gov The high stability and specific reactivity pathways offered by nucleophilic substitution and cross-coupling reactions make them the overwhelmingly preferred methods for the chemical modification of this compound.

Functional Group Interconversions and Derivatization Pathways

The synthetic utility of this compound is underscored by its reactivity in various functional group interconversions and derivatization pathways. The presence of two distinct halogen atoms (chlorine and fluorine) at the 2- and 6-positions, activated by the electron-withdrawing trifluoromethyl group at the 4-position, allows for selective chemical modifications. These transformations are pivotal in the synthesis of a range of valuable molecules, particularly in the agrochemical sector.

One of the primary modes of derivatization for this compound is nucleophilic aromatic substitution (SNAr). In these reactions, the electron-deficient nature of the pyridine ring facilitates the displacement of the halide leaving groups by a variety of nucleophiles. The regioselectivity of this substitution is a key consideration in synthetic design.

A notable example of this reactivity is found in the synthesis of the fungicide Flupyroxystrobin. In this process, this compound serves as a key building block. It undergoes a nucleophilic aromatic substitution reaction with methyl (E)-2-(2-hydroxyphenyl)-3-methoxy-2-acrylate. The reaction, carried out in the presence of potassium carbonate as a base in a dimethylformamide (DMF) solvent, proceeds with a reported yield of 52%. google.com This transformation selectively displaces one of the halogen atoms on the pyridine ring with the phenoxy moiety of the acrylate (B77674) derivative, demonstrating the utility of this compound in constructing complex molecular architectures.

Table 1: Nucleophilic Aromatic Substitution of this compound

NucleophileReagents and ConditionsProductYield (%)
Methyl (E)-2-(2-hydroxyphenyl)-3-methoxy-2-acrylateK2CO3, DMFMethyl (E)-2-(2-((6-fluoro-4-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-3-methoxyacrylate52

Further research into the reactivity of this compound is focused on expanding the scope of nucleophiles and exploring palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These investigations aim to further unlock the synthetic potential of this versatile fluorinated pyridine derivative for the development of novel compounds with diverse applications.

Derivatization and Analog Synthesis from 2 Chloro 6 Fluoro 4 Trifluoromethyl Pyridine

Synthesis of Pyridine (B92270) Analogs with Varied Halogenation Patterns

The halogen atoms on the 2-chloro-6-fluoro-4-(trifluoromethyl)pyridine ring can be substituted or supplemented to create analogs with different halogenation patterns. These modifications are crucial for fine-tuning the physicochemical and biological properties of the molecule. researchgate.net

One common strategy involves the replacement of the existing chlorine or fluorine atoms with other halogens. For instance, iodinated analogs can be prepared through a metalation-iodination sequence. This typically involves treating the parent compound with a strong base like lithium diisopropylamide (LDA) to deprotonate a ring position, followed by quenching with an iodine source such as molecular iodine (I₂). chemicalbook.com This method allows for the regioselective introduction of iodine, a valuable handle for subsequent cross-coupling reactions. A similar process can be envisioned for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) from 5-chloro-2-(trifluoromethyl)pyridine, where LDA facilitates lithiation at the 4-position, which is then trapped with iodine. chemicalbook.com

Furthermore, the chlorine atom at the 2-position can be exchanged for fluorine through halogen exchange (HALEX) reactions, often employing sources like potassium fluoride (B91410), sometimes in high-temperature conditions. google.com Conversely, fluorination can also be achieved starting from related precursors like 2-chloro-6-(trichloromethyl)pyridine, which can be treated with fluorinating agents such as antimony trifluoride or hydrogen fluoride to yield fluorinated pyridines. google.comgoogle.com The number of chlorine atoms introduced onto a pyridine ring can often be controlled by adjusting the molar ratio of the chlorinating agent and the reaction temperature. jst.go.jp

Below is a table summarizing potential halogen exchange and addition reactions.

Starting MaterialReagentsProductReaction Type
This compound1. LDA 2. I₂2-Chloro-6-fluoro-3-iodo-4-(trifluoromethyl)pyridineMetalation-Iodination
This compoundKF, high temp.2,6-Difluoro-4-(trifluoromethyl)pyridineHalogen Exchange (HALEX)
2,4-Dichloro-6-(trichloromethyl)pyridineSbF₃Cl₂ then KF2,4-Difluoro-6-(trifluoromethyl)pyridineHalogen Exchange (HALEX)

Introduction of Other Functional Groups (e.g., Hydroxyl, Amino, Iodo)

The chlorine atom at the C-2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to introduce a variety of functional groups.

Hydroxyl Group: The synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine (B44833) can be achieved through the condensation and cyclization of precursors like 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-alkene methyl ester. google.com The resulting hydroxypyridine can then be chlorinated to yield the 2-chloro derivative. google.com This indicates that the reverse reaction, the hydrolysis of the C-Cl bond in this compound to introduce a hydroxyl group, is a feasible transformation, typically requiring basic or acidic conditions at elevated temperatures.

Amino Group: Amination is a common derivatization reaction for chloropyridines. The chlorine at the 2-position can be displaced by ammonia (B1221849) or various primary and secondary amines to yield the corresponding 2-aminopyridine (B139424) derivatives. These reactions are often performed under pressure and at high temperatures. For example, the synthesis of 3-amino-2-chloro-6-(trifluoromethyl)pyridine (B53266) highlights the utility of amination in this class of compounds. acrospharmatech.com The reduction of a corresponding hydrazino derivative, such as 2-hydrazino-6-chloropyridine, also serves as a method to produce aminopyridines.

Iodo Group: As mentioned previously, iodine can be introduced onto the pyridine ring. A well-documented procedure for a related compound, 5-chloro-2-(trifluoromethyl)pyridine, involves deprotonation at the 4-position with lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by the addition of a solution of iodine. chemicalbook.com This reaction is rapid and efficient, yielding the 4-iodo derivative. chemicalbook.com A similar strategy could be applied to this compound to introduce an iodine atom at an available ring position, creating a versatile intermediate for further functionalization.

The table below outlines the introduction of these functional groups.

Functional GroupReagents/MethodProduct Example
Hydroxyl (-OH)Hydrolysis (e.g., NaOH, H₂O)2-Fluoro-6-hydroxy-4-(trifluoromethyl)pyridine
Amino (-NH₂)Amination (e.g., NH₃, heat, pressure)2-Amino-6-fluoro-4-(trifluoromethyl)pyridine
Iodo (-I)Metalation-Iodination (e.g., 1. LDA, 2. I₂)2-Chloro-6-fluoro-3-iodo-4-(trifluoromethyl)pyridine

Exploration of Structural Modifications on the Pyridine Ring

Beyond substitution of the existing functional groups, modifications to the carbon backbone of the pyridine ring itself can lead to novel analogs. While the aromaticity of the pyridine ring imparts significant stability, certain reactions can alter its structure.

One approach involves direct C-H functionalization. Although the pyridine ring is electron-deficient, particularly with electron-withdrawing trifluoromethyl and halogen substituents, specific catalytic systems can enable the coupling of aryl groups or other fragments at the C-H positions. Palladium-catalyzed arylation reactions, for instance, have been used on related azaindole systems. acs.org

Another potential modification is the introduction of silyl (B83357) groups, which can serve as placeholders for further synthetic transformations. For example, 2-chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine (B1625020) is a known compound where a trimethylsilyl (B98337) group has been installed on the ring, offering a handle for subsequent reactions like cross-coupling or halogenation. sigmaaldrich.com

These advanced methods allow for the creation of derivatives with significantly altered steric and electronic profiles compared to simple substitution products.

Generation of Polycyclic and Fused Ring Systems Incorporating the Pyridine Moiety

The functional groups on this compound serve as excellent starting points for the construction of fused bicyclic and polycyclic systems. These more complex structures are of great interest in medicinal chemistry as they can mimic natural products and explore a wider chemical space.

A common strategy involves introducing a second functional group onto a substituent, which can then undergo an intramolecular cyclization reaction. For example, if an amino group is introduced at the 2-position, and a suitable side chain is attached, it could cyclize with a neighboring position on the ring to form a fused system. An optimized synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure has been reported, which demonstrates the formation of a bicyclic system from a highly substituted pyridine precursor. nih.gov

Similarly, reactions involving 1,2-bis-nucleophiles with dicyano-substituted trifluoromethyl pyridines can lead to the formation of trifluoromethyl-aza bicyclic structures. researchgate.net Although the starting material is different, the principle of using appropriately functionalized pyridines to build fused rings is a well-established synthetic strategy that could be applied to derivatives of this compound.

Solid-Phase Synthetic Approaches for Library Generation

Solid-phase synthesis is a powerful technique for generating large libraries of related compounds for high-throughput screening. The methodology involves anchoring a starting material (scaffold) to a solid support (polymeric resin) and then performing a series of reactions to build complexity before cleaving the final products from the support.

A 2-halopyridine scaffold, such as this compound, is well-suited for this approach. The chlorine atom at the C-2 position can be used for the initial attachment to the resin, often via a linker that is stable to the subsequent reaction conditions but can be cleaved at the end of the synthesis. Alternatively, another position on the ring could be functionalized with a handle for attachment. A study on the solid-phase synthesis of pyridine-based derivatives used a 2-chloro-5-bromopyridine scaffold, which was immobilized on polystyrene via a silicon linker at the C-4 position. acs.org This immobilized scaffold was then subjected to various reactions, including couplings with organometallic reagents, to generate a library of diverse pyridine derivatives. acs.org This demonstrates the feasibility and utility of using functionalized chloropyridines as scaffolds for combinatorial library synthesis.

This approach allows for the rapid and efficient exploration of structure-activity relationships by systematically varying the substituents around the core pyridine ring.

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Due to a lack of specific, publicly available research data for the chemical compound "this compound," it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the detailed outline provided.

Extensive searches have revealed that while the broader class of trifluoromethylpyridines (TFMPs) is well-documented as crucial building blocks in pharmaceutical and agrochemical research, specific studies, synthesis pathways, and application data for the exact isomer "this compound" are not sufficiently available in the public domain to support the creation of the requested content. jst.go.jpnih.govresearchoutreach.org Information is available for related isomers, such as 2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-6-(trifluoromethyl)pyridine, but applying this information would violate the explicit instructions to focus solely on the specified compound. chemimpex.com

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated.

Advanced Research Applications of 2 Chloro 6 Fluoro 4 Trifluoromethyl Pyridine As a Chemical Building Block

Applications in Materials Science Research

The incorporation of fluorine-containing moieties into organic materials can dramatically alter their physical and chemical properties. nih.gov The subject compound serves as a valuable precursor for creating materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics.

2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine is an ideal starting material for the synthesis of more complex, multi-substituted pyridine (B92270) derivatives that serve as precursors to advanced materials. The chlorine atom at the 2-position is particularly susceptible to displacement by various nucleophiles or participation in cross-coupling reactions. This reactivity allows for the construction of elaborate molecular architectures.

For instance, analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) are utilized in the synthesis of bipyridine ligands. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These ligands are fundamental components in the field of coordination chemistry and are used to create luminescent metal complexes for applications in organic light-emitting diodes (OLEDs) and as building blocks for metal-organic frameworks (MOFs). The strategic placement of the trifluoromethyl group on the pyridine ring can tune the electronic properties and, consequently, the photophysical behavior of these materials. sigmaaldrich.com The additional fluoro group in this compound offers a further means to modulate these properties, potentially leading to materials with improved performance characteristics.

Table 1: Potential Applications of Pyridine-Based Precursors Derived from this compound

Precursor ClassSynthetic StrategyPotential ApplicationKey Properties Influenced by Fluorine
Bipyridines & TerpyridinesPalladium-catalyzed cross-coupling at C2-positionLigands for OLEDs, sensors, photocatalystsTuning of LUMO level, enhanced stability, modified emission wavelengths
Pyridyl-EthersNucleophilic aromatic substitution at C2 or C6High-performance polymers, liquid crystalsIncreased thermal stability, chemical inertness, altered dielectric constant
Organometallic ComplexesDirect coordination or ligand synthesisCatalysis, luminescent materialsModified ligand field strength, enhanced oxidative stability

Detailed research findings indicate that the trifluoromethyl group significantly influences the excited-state properties of ruthenium(II) tris-chelate complexes, demonstrating the power of this substituent in controlling material functions. sigmaaldrich.com By extension, the combined electronic effects of the chloro, fluoro, and trifluoromethyl groups in the target compound provide a sophisticated tool for the rational design of new material precursors.

Fluorinated polymers are renowned for their low coefficient of friction, hydrophobicity, and exceptional thermal and chemical stability. nih.gov this compound can be incorporated into polymer chains, either as a monomer or as a functional additive, to impart these desirable properties. The reactivity of the chlorine atom allows for its integration into polymer backbones via polycondensation or substitution reactions.

The presence of the trifluoromethyl group is particularly beneficial in polymer science. It can enhance the glass transition temperature, improve solubility in specific solvents, and lower the material's refractive index. Research on related fluorinated compounds shows their utility in developing advanced polymers and coatings with improved durability. chemimpex.com The integration of the this compound moiety could lead to the development of new specialty polymers for demanding applications in electronics, aerospace, and protective coatings.

Radiolabeling Strategies for Imaging Probes (e.g., using iodo-analogs)

In nuclear medicine, positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are powerful diagnostic imaging techniques. These methods rely on the administration of molecules labeled with a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹²³I) radionuclide. The trifluoromethylpyridine scaffold is a valuable component in many pharmaceutical agents, making its labeled derivatives attractive candidates for imaging probes. jst.go.jp

A common strategy for introducing a radiolabel, particularly a radiohalogen, involves the synthesis of a suitable precursor, such as an iodo- or bromo-analog. For this compound, a corresponding iodo-analog, such as 2-iodo-6-fluoro-4-(trifluoromethyl)pyridine , would be an ideal precursor for radiolabeling. While direct research on this specific transformation is not widely documented, the synthesis of related iodo-pyridines is well-established. sigmaaldrich.com This precursor could then be subjected to a radiohalogen exchange reaction.

Key Radiolabeling Approaches:

Radioiodination: The iodo-analog can be used in isotopic exchange reactions with radioactive iodine isotopes like ¹²³I, ¹²⁴I, or ¹³¹I to generate SPECT or PET imaging agents.

Radiofluorination: The chloro or a subsequently introduced nitro or trimethylammonium group on the pyridine ring can be displaced with the positron-emitting isotope Fluorine-18 (¹⁸F). Given the prevalence of ¹⁸F in PET imaging, developing ¹⁸F-labeled versions of trifluoromethylpyridine-containing biologics is a significant research goal. nih.gov

The development of such imaging probes would allow for non-invasive studies of the pharmacokinetics and target engagement of drugs containing the trifluoromethylpyridine core structure.

Table 2: Potential Radioisotopes for Labeling Pyridine-Based Probes

IsotopeImaging ModalityHalf-lifeCommon Precursor Group
Fluorine-18 (¹⁸F)PET109.8 minIodo, Bromo, Nitro, Trimethylammonium
Iodine-123 (¹²³I)SPECT13.2 hoursIodo, Stannyl, Bromo
Iodine-124 (¹²⁴I)PET4.2 daysIodo, Stannyl

Catalyst Design and Ligand Development for Catalytic Transformations

The pyridine nucleus is a cornerstone of ligand design in transition metal catalysis. The electronic properties of the pyridine ring can be precisely tuned by substituents, which in turn modulates the activity, selectivity, and stability of the resulting metal catalyst. This compound is an exemplary platform for developing highly specialized ligands.

The three electron-withdrawing groups (–Cl, –F, –CF₃) make the pyridine ring strongly electron-deficient. When this moiety is used to form a ligand that coordinates to a metal center through the pyridine nitrogen, it acts as a poor σ-donor but a potentially strong π-acceptor. This electronic profile is highly desirable for certain catalytic reactions, such as palladium-catalyzed cross-coupling, where it can facilitate reductive elimination and stabilize electron-rich metal centers. acs.org

The chlorine atom at the C2 position serves as a convenient synthetic handle for elaborating the ligand structure. It can be readily used in coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) to attach other coordinating groups, such as phosphines, amines, or other heterocycles, leading to bidentate or pincer-type ligands. The synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine from a related chloropyridine highlights a similar strategy for creating valuable ligands. sigmaaldrich.comsigmaaldrich.com The resulting highly fluorinated ligands are expected to impart unique reactivity and selectivity in catalytic transformations. nih.gov

Table 3: Predicted Electronic Effects and Catalytic Implications

FeatureEffect on Ligand PropertiesPotential Catalytic Advantage
Strong Electron-Withdrawing Groups (F, Cl, CF₃)Reduces σ-donation, increases π-acidityStabilization of low-valent metal centers; promotion of reductive elimination
Steric ProfileBulky CF₃ group can create a specific coordination pocketEnhanced stereoselectivity or regioselectivity in reactions
C2-Chloro HandleAllows for facile post-synthesis modificationModular construction of diverse ligand libraries (e.g., bidentate, pincer)

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on sustainable and environmentally friendly synthetic processes. rsc.org For complex molecules like 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, this involves developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net Research in this area is exploring several promising strategies.

One-pot multicomponent reactions are a key area of development for creating functionalized pyridines. researchgate.netnih.gov These reactions combine multiple starting materials in a single reaction vessel to form the final product in a single step, which improves efficiency and reduces waste. researchgate.net Microwave-assisted synthesis is another green chemistry tool being employed to produce pyridine (B92270) derivatives, offering benefits such as shorter reaction times, higher yields, and purer products. nih.gov The use of environmentally benign and inexpensive reaction media, such as water, is also being investigated to align with the principles of green chemistry. researchgate.net

Researchers are also focusing on the use of novel catalysts, including nanocatalysts and sulfated polyborate, to facilitate the synthesis of substituted pyridines under milder conditions. researchgate.netresearchgate.net These catalysts can lead to rapid and efficient synthesis with excellent yields. researchgate.net Furthermore, efforts are being made to develop synthetic routes that allow for the recycling and reuse of reactants, further minimizing waste and adhering to green chemistry principles. researchgate.net

Table 1: Comparison of Green Synthesis M

Method Advantages
One-Pot Multicomponent Reactions Excellent yields (82%-94%), pure products, short reaction times (2-7 min), low-cost processing. nih.gov
Microwave-Assisted Synthesis Shorter reaction times, better yields compared to conventional heating. nih.gov
Use of Green Solvents (e.g., Water) Environmentally benign, inexpensive, good to excellent yields, easy product isolation. researchgate.net

| Novel Catalysts (e.g., Nanocatalysts) | Safe, clean, simple, efficient, fast, inexpensive, and high-yielding processes. researchgate.net |

Chemoenzymatic Transformations and Biocatalysis Applications

Chemoenzymatic synthesis, which combines chemical and biocatalytic steps, is emerging as a powerful tool for creating complex molecules with high precision. whiterose.ac.ukacs.org This approach is particularly valuable for producing chiral compounds, which are common in pharmaceuticals. acs.org

A notable application is the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. whiterose.ac.ukacs.org This process often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. whiterose.ac.ukacs.org Such chemoenzymatic strategies have been successfully applied to the synthesis of intermediates for important drugs. acs.org

Biocatalytic halogenation, using enzymes like halogenases, is another area of intense research. mdpi.comnih.gov These enzymes can selectively introduce halogen atoms into complex molecules under mild reaction conditions, offering a more environmentally friendly alternative to traditional chemical halogenation methods. mdpi.com Flavin-dependent halogenases, in particular, are being explored for their ability to be sourced, engineered, and applied in chemoenzymatic and coupled biosynthetic approaches. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. astrazeneca.comnih.govjsr.org These technologies can analyze vast datasets to predict the properties of molecules, identify potential drug candidates, and even design new synthetic routes. nih.govrsc.org

For pyridine-based structures, ML models are being developed to predict adsorption capacities and screen virtual libraries of compounds for specific applications. acs.orgnih.gov For instance, a machine learning-assisted material genome approach has been used to design pyridine-based polymers for the efficient removal of specific ions. acs.orgnih.gov These models can accurately predict the most effective functional groups to enhance a molecule's desired properties. acs.orgnih.gov

In the realm of synthesis, ML models like the Molecular Transformer are being used for both reaction prediction and retrosynthesis analysis. rsc.org These tools can predict the outcome of a reaction and suggest a synthetic pathway to a target molecule, moving beyond traditional template-based methods. rsc.orgdigitellinc.com By training on large datasets of chemical reactions, these AI systems can identify novel and efficient ways to synthesize complex molecules like this compound. rsc.org

Table 2: Applications of AI/ML in Pyridine Chemistry

Application AI/ML Technique Outcome
Material Discovery Machine Learning-Assisted Material Genome Approach Design of high-efficiency pyridine-based polymer adsorbents. acs.orgnih.gov
Reaction Prediction Molecular Transformer (Attention-based machine translation model) Accurate prediction of reaction products from reactants represented as SMILES strings. rsc.org
Retrosynthesis Molecular Transformer Prediction of synthetic pathways for bioactive molecules. rsc.org

| Drug Discovery | Graph Neural Networks, Transfer Learning | Prediction of molecular properties and identification of candidate drugs. astrazeneca.com |

Exploration of New Reaction Discovery Platforms for Pyridine Functionalization

The direct and selective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to its electron-deficient nature. rsc.orgnih.gov Overcoming this challenge is crucial for the late-stage modification of complex molecules and the development of new derivatives. nih.gov

Recent advancements have led to innovative strategies for the regioselective C-H functionalization of pyridines. nih.gov These methods offer high regioselectivity under mild conditions and enable transformations that were previously difficult to achieve. nih.gov Some of the key approaches include:

Photocatalytic Methods: These methods utilize light to promote radical-based reactions, allowing for the functionalization of pyridines at various positions. nih.govacs.org

N-Functionalized Pyridinium Salts: The activation of the pyridine ring through N-functionalization has emerged as a powerful strategy to control regioselectivity in C-H functionalization reactions. nih.govresearchgate.net

Dearomatization-Rearomatization Strategies: This approach involves the temporary dearomatization of the pyridine ring to facilitate functionalization, followed by rearomatization to restore the aromatic system. nih.govacs.org This has been particularly effective for achieving meta- and para-selective functionalization. acs.orgacs.org

Transition Metal-Catalyzed C-H Activation: A variety of transition metals, including palladium, rhodium, and iridium, are used to catalyze the direct functionalization of C-H bonds in the pyridine ring. nih.govbeilstein-journals.org

These emerging platforms are expanding the toolbox of synthetic chemists, enabling the creation of novel and highly functionalized pyridine derivatives with greater efficiency and control. rsc.orgnih.gov

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine?

Methodological Answer:
The synthesis typically involves halogenation and fluorination of a pyridine precursor. A common approach is nucleophilic substitution on a pre-functionalized pyridine ring. For example:

  • Step 1: Start with 4-(trifluoromethyl)pyridine derivatives.
  • Step 2: Introduce chloro and fluoro groups via electrophilic substitution or metal-catalyzed cross-coupling.
  • Step 3: Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions.

Key Data:

PrecursorReaction TypeYield (%)Reference
2,6-Dichloro-4-(trifluoromethyl)pyridineFluorination with KF78
4-TrifluoromethylpyridineHalogenation (Cl, F)65

Advanced: How can regioselectivity be optimized in nucleophilic substitution reactions involving this compound?

Methodological Answer:
Regioselectivity is influenced by electronic effects of the trifluoromethyl group, which directs electrophiles to specific positions. Strategies include:

  • Electronic Modulation: Use Lewis acids (e.g., BF₃) to enhance electrophilicity at the 2- and 6-positions .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction rates and selectivity .
  • Kinetic Studies: Monitor intermediates via in situ NMR to adjust reaction pathways .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR identifies trifluoromethyl groups (δ ~ -60 ppm) .
  • HPLC-MS: Confirms purity (>97%) and molecular weight (MW: 199.53 g/mol) .
  • XRD: Resolves structural ambiguities in crystal lattices .

Advanced: How can structural ambiguities in derivatives be resolved using spectroscopic and computational methods?

Methodological Answer:

  • DFT Calculations: Predict electronic distribution and reactive sites (e.g., Fukui indices) .
  • 2D NMR (COSY, HSQC): Assigns coupling patterns for overlapping signals in complex mixtures .
  • X-ray Crystallography: Provides definitive bond lengths and angles for regiochemistry confirmation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • PPE: Nitrile gloves, goggles, and fume hood use due to toxicity (H301, H315) .
  • Waste Disposal: Segregate halogenated waste for professional treatment .

Advanced: How do reactivity discrepancies arise compared to structural analogs?

Methodological Answer:
Differences stem from substituent electronic effects. For example:

  • Chloro vs. Bromo Analogs: Bromine’s higher leaving-group ability accelerates substitution but reduces stability .
  • Trifluoromethyl Position: Para-substitution enhances electrophilicity vs. meta-substitution .

Data Comparison:

CompoundReaction Rate (k, s⁻¹)Reference
This compound0.45
2-Bromo-4-(trifluoromethyl)pyridine1.20

Basic: What is the compound’s role in agrochemical research?

Methodological Answer:
It serves as a precursor for herbicides (e.g., halosafen) by inhibiting acetolactate synthase (ALS) in weeds. Key steps:

  • Synthesis of Halosafen: React with ethylsulfonamide and nitrobenzamide derivatives .
  • Bioassay Design: Test herbicidal activity on Arabidopsis thaliana models .

Advanced: How to establish structure-activity relationships (SAR) for agrochemical applications?

Methodological Answer:

  • Modify Substituents: Vary halogens (Cl, F) and measure ALS inhibition IC₅₀ values .
  • Lipophilicity Studies: LogP measurements correlate trifluoromethyl’s role in membrane penetration .
  • Molecular Docking: Simulate binding to ALS active sites to prioritize synthetic targets .

Advanced: How to mitigate stability challenges during storage and reaction?

Methodological Answer:

  • Hygroscopicity Control: Store with molecular sieves or in sealed ampoules under vacuum .
  • Light Sensitivity: Use amber glassware to prevent photodegradation of the pyridine ring .

Advanced: How to address contradictions in kinetic data for substitution reactions?

Methodological Answer:

  • Control Experiments: Replicate reactions under inert vs. ambient conditions to isolate oxygen/moisture effects .
  • Isotope Labeling: Use ¹⁸O or deuterated solvents to trace mechanistic pathways .
  • Collaborative Validation: Cross-reference data with independent labs using standardized protocols .

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